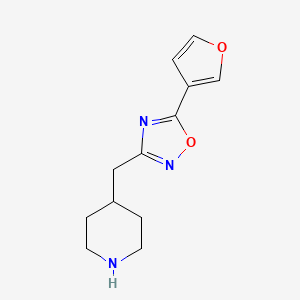
3-Bromo-5-methoxypyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-methoxypyridazine is an organic compound with the molecular formula C5H5BrN2O It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxypyridazine typically involves the bromination of 5-methoxypyridazine. One common method is the reaction of 5-methoxypyridazine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methoxypyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or the compound can be reduced to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution Reactions: Products include 3-amino-5-methoxypyridazine or 3-thio-5-methoxypyridazine.
Oxidation: Products include 3-bromo-5-formylpyridazine.
Reduction: Products include 5-methoxypyridazine.
Scientific Research Applications
3-Bromo-5-methoxypyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes, showcasing its versatility in various chemical industries.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxypyridazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine and methoxy groups can interact with specific amino acid residues in the active site of enzymes or receptors, altering their activity. The pyridazine ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Bromo-5-methoxypyridine: Similar in structure but with a pyridine ring instead of a pyridazine ring.
5-Methoxypyridazine: Lacks the bromine atom, affecting its reactivity and applications.
3-Bromo-6-methoxypyridazine: Positional isomer with different chemical properties.
Uniqueness: 3-Bromo-5-methoxypyridazine is unique due to the presence of both bromine and methoxy groups on the pyridazine ring. This combination of functional groups provides distinct reactivity and binding properties, making it valuable in various chemical and biological applications.
Properties
CAS No. |
1401081-54-6 |
|---|---|
Molecular Formula |
C5H5BrN2O |
Molecular Weight |
189.01 g/mol |
IUPAC Name |
3-bromo-5-methoxypyridazine |
InChI |
InChI=1S/C5H5BrN2O/c1-9-4-2-5(6)8-7-3-4/h2-3H,1H3 |
InChI Key |
AEXMPZCUVYSEQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NN=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(2-Chloro-5-methoxypyridin-4-YL)-6,7-dihydro-1H-pyrrolo[3,2-C]pyridin-4(5H)-one](/img/structure/B11788960.png)

![6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11788978.png)





![4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL](/img/structure/B11789015.png)
![4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-diethylaniline](/img/structure/B11789017.png)
